molecular formula C11H11ClO B2540131 1-(3-Chlorophenyl)pent-4-en-1-one CAS No. 1342690-16-7

1-(3-Chlorophenyl)pent-4-en-1-one

Cat. No.: B2540131
CAS No.: 1342690-16-7
M. Wt: 194.66
InChI Key: IHFLMGMYVDKACS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of 1-(3-Chlorophenyl)pent-4-en-1-one can be achieved through various synthetic routes. One common method involves the condensation of 3-chlorobenzaldehyde with a suitable ketone under basic conditions. For instance, using sodium hydroxide as a catalyst and methanol as a solvent, the reaction can be carried out at around 70°C. Industrial production methods may involve similar condensation reactions but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

1-(3-Chlorophenyl)pent-4-en-1-one undergoes several types of chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(3-Chlorophenyl)pent-4-en-1-one has several scientific research applications:

Mechanism of Action

The mechanism by which 1-(3-Chlorophenyl)pent-4-en-1-one exerts its effects involves interactions with molecular targets and pathways. The chlorophenyl group can interact with various enzymes and receptors, potentially inhibiting or activating specific biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

1-(3-Chlorophenyl)pent-4-en-1-one can be compared with other similar compounds, such as:

    1-(4-Chlorophenyl)pent-4-en-1-one: Similar structure but with the chlorine atom in the para position.

    1-(3-Bromophenyl)pent-4-en-1-one: Similar structure but with a bromine atom instead of chlorine.

    1-(3-Chlorophenyl)butan-1-one: Similar structure but with a shorter carbon chain.

The uniqueness of this compound lies in its specific substitution pattern and chain length, which can influence its reactivity and applications .

Biological Activity

1-(3-Chlorophenyl)pent-4-en-1-one is an organic compound characterized by its unique structure, which includes a pentene backbone and a chlorophenyl substituent. Its molecular formula is C₁₁H₁₃ClO. This compound has garnered attention in various fields, particularly in pharmaceuticals, due to its potential biological activities and applications as a precursor for synthesizing biologically active compounds.

The compound features a conjugated system owing to the double bond between the fourth and fifth carbon atoms. The presence of the chlorophenyl group at the third carbon enhances its reactivity and biological activity, making it a subject of interest for further research.

Antimicrobial Properties

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, structural analogs have been shown to possess varying degrees of antibacterial and antifungal activities. The positioning of substituents on the aromatic ring influences these biological activities significantly.

Anti-inflammatory Potential

A series of enone-based derivatives, including those related to this compound, have been developed to inhibit neutrophil-mediated inflammation. These compounds demonstrate promise for treating inflammatory diseases, suggesting that this compound could have similar applications .

Synthesis and Derivatives

The synthesis of this compound typically involves several steps that can enhance yields and purity. Various methods utilizing solvents like methanol or ethanol have been reported. The ability to synthesize derivatives with varied functionalities further underscores its potential in medicinal chemistry.

Case Study 1: Antimicrobial Activity

In a comparative study, several derivatives of α,β-unsaturated ketones were evaluated for their antimicrobial efficacy. Compounds with chlorophenyl substituents demonstrated enhanced activity against both Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) analysis indicated that the presence of a chlorine atom significantly increased antimicrobial potency.

Case Study 2: Inhibition of Inflammation

Another study focused on the anti-inflammatory effects of enone derivatives in animal models. Compounds structurally related to this compound were administered to assess their impact on neutrophil migration and cytokine production. Results showed a marked reduction in inflammation markers, indicating a potential therapeutic role in managing inflammatory conditions .

Data Tables

Compound Structure Type Unique Features Biological Activity
This compoundα,β-unsaturated ketoneChlorophenyl group enhances reactivityAntimicrobial, anti-inflammatory
1-(4-Chlorophenyl)buten-1-oneα,β-unsaturated ketoneDifferent chlorine positioning alters activityModerate antimicrobial properties
3-ChloroacetophenoneAromatic ketoneKnown for significant antimicrobial propertiesStrong antibacterial effects

Properties

IUPAC Name

1-(3-chlorophenyl)pent-4-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClO/c1-2-3-7-11(13)9-5-4-6-10(12)8-9/h2,4-6,8H,1,3,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHFLMGMYVDKACS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCC(=O)C1=CC(=CC=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 3-chlorobenzoyl chloride (7 ml, 54.7 mmol) in THF (60 mL) was added copper (I) iodide (0.521 g, 2.73 mmol). The slurry was cooled to −10° C. and 3-butenylmagnesium bromide (0.5M in THF) (112 ml, 55.8 mmol) was added dropwise via cannula over 30 min. The reaction mixture was stirred at −10° C. for 1 h and then warmed to room temperature. The reaction mixture was concentrated to 25 mL and diluted with 100 mL DCM and 100 mL 1M HCl. The layers were separated and the organic layer was filtered. The filtrate was washed with sat. NaHCO3, dried over Na2SO4 and concentrated under reduced pressure. The residue was purified by flash chromatography on silica gel (eluent: 0 to 50% DCM in hexanes) to give the title compound.
Quantity
7 mL
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
Name
copper (I) iodide
Quantity
0.521 g
Type
catalyst
Reaction Step One
Quantity
112 mL
Type
reactant
Reaction Step Two

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